REACTION_CXSMILES
|
Br[C:2]1[N:7]=[C:6]([F:8])[C:5]([OH:9])=[CH:4][CH:3]=1.[O:10]1[CH2:15][CH:14]=[C:13](B2OC(C)(C)C(C)(C)O2)[CH2:12][CH2:11]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(Cl)Cl>O1CCOCC1.O.CO.C(C1C(C(C)(C)C)=C([Pd]Cl)C=CC=1NC)(C)(C)C.[Pd]>[F:8][C:6]1[C:5]([OH:9])=[CH:4][CH:3]=[C:2]([CH:13]2[CH2:14][CH2:15][O:10][CH2:11][CH2:12]2)[N:7]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=N1)F)O
|
Name
|
|
Quantity
|
4.02 g
|
Type
|
reactant
|
Smiles
|
O1CCC(=CC1)B1OC(C(O1)(C)C)(C)C
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Name
|
potassium phosphate
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
(di-t-butyl-p-methylaminophenyl]palladium(ii) chloride
|
Quantity
|
0.23 g
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=CC1NC)[Pd]Cl)C(C)(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
gave the
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Type
|
FILTRATION
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Details
|
The mixture was filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=CC=C1O)C1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.74 mmol | |
AMOUNT: MASS | 1.92 g | |
YIELD: PERCENTYIELD | 50.9% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |